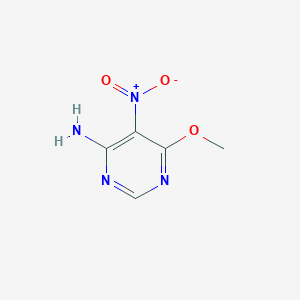
6-Methoxy-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methoxy-5-nitropyrimidin-4-amine” is a chemical compound with the molecular formula C5H6N4O3 . It is used in the synthesis of carbamothiolacrylamides as selective EP2 antagonists in the treatment of neurodegenerative peripheral diseases .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
"6-Methoxy-5-nitropyrimidin-4-amine" serves as a crucial intermediate in the synthesis of various chemical compounds. The study of nucleophilic substitution of methoxy groups in pyrimidine derivatives shows that introducing a 5-nitroso group onto the pyrimidine ring significantly activates these compounds. This activation allows for the aminolysis of several 2-methoxy-5-nitrosopyrimidine derivatives at room temperature, yielding good yields without harming the acetyl protecting groups of the sugar moiety. This process has applications in the synthesis of 2-aminopyrimidines, demonstrating the compound's role in creating biochemically relevant structures (A. Marchal, M. Nogueras, Adolfo Sánchez, & J. N. Low, 2002).
Generation of Biologically Active Compounds
Another application involves the synthesis of alkoxy-5-nitrosopyrimidines, where high regioselective and sequential nucleophilic aromatic substitution of methoxy groups in 2-amino-4,6-dimethoxy-5-nitrosopyrimidine is observed. This approach enables the synthesis of polyfunctionalized aminopyrimidines, which are capable of mimicking fused heterobicyclic derivatives with biological interest. These compounds have been evaluated for antiviral properties, highlighting their potential in medicinal chemistry as synthetic intermediates for developing new therapeutic agents (A. Marchal, M. Nogueras, Adolfo Sánchez, J. N. Low, L. Naesens, E. Clercq, & M. Melguizo, 2010).
Supramolecular Chemistry
The study of symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, focuses on the interplay of molecular, molecular-electronic, and supramolecular structures. These compounds exhibit polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. The research demonstrates how the nitroso compounds form complex supramolecular structures through various hydrogen bonds and aromatic pi-pi stacking interactions, emphasizing their relevance in the study of molecular assembly and interaction (A. Quesada, A. Marchal, M. Melguizo, J. N. Low, & C. Glidewell, 2004).
Molecular Structure and Reactivity
Research into 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, related to this compound, has provided insights into the reactivity of pyrimidine derivatives with respect to various amine substitutions. This work has led to a deeper understanding of the regioselectivity of amine substitution in the pyrimidine ring, which is crucial for the design and synthesis of targeted molecules in pharmaceuticals and agrochemicals (D. McKeveney, R. Quinn, C. Janssen, & P. Healy, 2004).
Propiedades
IUPAC Name |
6-methoxy-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWLLOQOVOHVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


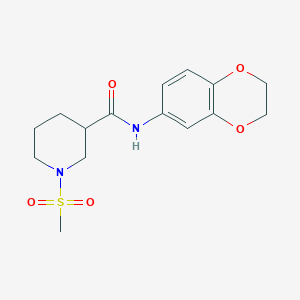

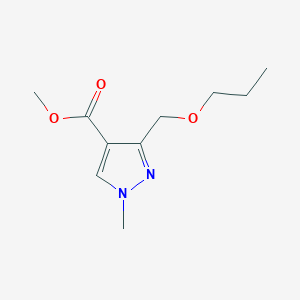


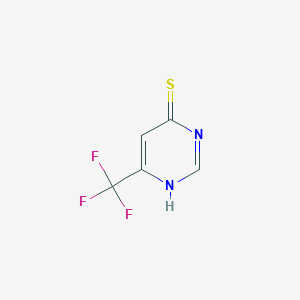

![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)
![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)


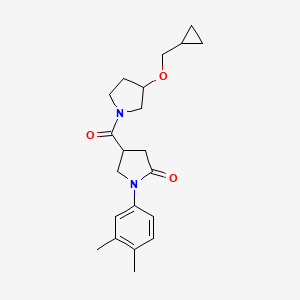
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)